N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide

Catalog No.
S2871814
CAS No.
478043-47-9
M.F
C16H18ClN3O3
M. Wt
335.79
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morp...

CAS Number

478043-47-9

Product Name

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide

IUPAC Name

N-[[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methyl]-2-morpholin-4-ylacetamide

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.79

InChI

InChI=1S/C16H18ClN3O3/c17-13-3-1-12(2-4-13)15-9-14(23-19-15)10-18-16(21)11-20-5-7-22-8-6-20/h1-4,9H,5-8,10-11H2,(H,18,21)

InChI Key

CGXHXYKVMDGPHA-UHFFFAOYSA-N

SMILES

C1COCCN1CC(=O)NCC2=CC(=NO2)C3=CC=C(C=C3)Cl

solubility

not available

Availability and Characterization

Inferences based on Structural Features

  • Isoxazole Ring: The presence of an isoxazole ring suggests possible antimicrobial activity. Isoxazoles are known to have a broad spectrum of biological activities, including antibacterial and antifungal properties []. However, further research is needed to confirm the activity of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide against specific pathogens.
  • Morpholine Moiety: The morpholine ring is a common functional group found in many biologically active molecules. It can influence solubility, permeability, and interaction with biological targets [].

Future Research Directions

Given the structural features, N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide could be a promising candidate for further investigation in the following areas:

  • Antimicrobial Activity: As mentioned earlier, the isoxazole ring warrants exploration of the compound's potential to combat bacteria or fungi. In vitro and in vivo studies would be necessary to determine its efficacy and mechanism of action.
  • Other Biological Activities: The combined effect of the isoxazole ring and morpholine moiety might lead to other interesting biological properties. In vitro assays could be used to test the compound against a variety of cellular targets to uncover other potential applications.

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide is a synthetic organic compound characterized by its unique structure that incorporates both isoxazole and morpholine moieties. The compound features a 4-chlorophenyl group attached to an isoxazole ring, which is further linked to a morpholinoacetamide group. This structural arrangement contributes to its potential biological activities and applications in medicinal chemistry.

  • As information on the compound is limited, its safety profile is unknown. However, the presence of a chlorine atom suggests potential for mild irritation. Standard laboratory safety practices should always be followed when handling unknown compounds.

The chemical reactivity of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide can be explored through various reactions typical of amides and heterocycles. Key reactions may include:

  • Hydrolysis: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The chlorophenyl group may participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Cyclization Reactions: The isoxazole ring can engage in cyclization reactions, potentially forming more complex heterocyclic structures.

These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing related compounds.

Preliminary studies suggest that N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. The presence of the isoxazole ring has been associated with various pharmacological effects, including:

  • Antibacterial Activity: Similar compounds have shown efficacy against a range of bacterial strains, indicating potential use as an antibacterial agent.
  • Anti-inflammatory Properties: The morpholinoacetamide structure may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Further biological evaluations are necessary to fully elucidate its mechanism of action and therapeutic potential.

The synthesis of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide typically involves multi-step organic synthesis techniques. A general synthetic route may include:

  • Formation of the Isoxazole Ring: This can be achieved by cyclizing appropriate precursors containing both carbonyl and nitrogen functionalities.
  • Substitution Reactions: Introducing the 4-chlorophenyl group through electrophilic aromatic substitution or coupling reactions.
  • Amidation: Reacting the resulting isoxazole derivative with morpholine and acetic anhydride or acetyl chloride to form the final amide product.

Each step requires careful optimization to ensure high yields and purity of the final compound.

N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide has potential applications in several fields:

  • Pharmaceutical Development: Its antibacterial and anti-inflammatory properties make it a candidate for new drug formulations targeting infections or inflammatory conditions.
  • Agricultural Chemistry: Compounds with similar structures have been explored as agrochemicals, suggesting potential use in pest control or plant protection formulations.
  • Chemical Research: As a versatile intermediate, it can be employed in further synthetic pathways to develop novel compounds with targeted biological activities.

Interaction studies involving N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide could focus on:

  • Protein Binding Affinity: Assessing how well the compound binds to specific biological targets such as enzymes or receptors.
  • Synergistic Effects: Evaluating its activity in combination with other known drugs to enhance therapeutic efficacy while minimizing side effects.
  • Metabolic Stability: Investigating how metabolic processes affect the compound's stability and bioavailability in biological systems.

Such studies are crucial for understanding the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide. Here are some notable examples:

Compound NameStructureUnique Features
3-(4-Chlorophenyl)-5-isoxazoleStructureLacks morpholine; primarily studied for its antibacterial properties.
3-(Chloromethyl)-5-(4-chlorophenyl)isoxazoleStructureContains chloromethyl; used in various synthetic applications.
N-(4-Chloro-3-methyl-5-isoxazolyl)StructureHas a methyl substitution; shows different biological activity patterns.

These compounds highlight the unique aspects of N-{[3-(4-chlorophenyl)-5-isoxazolyl]methyl}-2-morpholinoacetamide, particularly its dual functionality stemming from both isoxazole and morpholine components, which may enhance its pharmacological profile compared to others.

XLogP3

1.5

Dates

Last modified: 04-15-2024

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